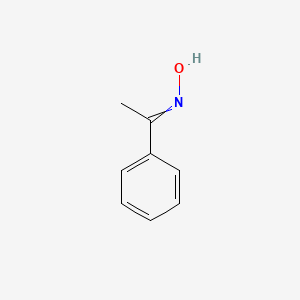

Acetophenone oxime

Beschreibung

Historical Context of Oxime Chemistry and the Significance of Acetophenone (B1666503) Oxime

The field of oxime chemistry dates back to the 19th century, with the first synthesis of an oxime credited to Victor Meyer in 1882. nih.govnumberanalytics.com Oximes, characterized by the C=N-OH functional group, are formed by the reaction of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.orgnumberanalytics.com This discovery opened a new chapter in organic chemistry, providing a method for the identification, purification, and protection of carbonyl compounds. magritek.commisuratau.edu.ly

Acetophenone oxime, derived from the simple aromatic ketone acetophenone, quickly became a subject of interest. fiveable.me Its crystalline nature and the ability to exist as geometric isomers (E and Z) made it a valuable compound for studying the stereochemistry of the C=N double bond. wikipedia.orgmisuratau.edu.ly Early research on this compound contributed to the understanding of fundamental reactions such as the Beckmann rearrangement, a reaction that converts an oxime into an amide. fiveable.memasterorganicchemistry.com This rearrangement, discovered in the late 19th century, became a cornerstone of industrial processes, most notably in the synthesis of caprolactam, the precursor to Nylon-6. numberanalytics.comacs.org The study of this compound and its derivatives provided a more accessible model system compared to more complex oximes for elucidating the mechanisms of such rearrangements.

Academic Relevance of this compound as a Model System in Organic Synthesis

The academic importance of this compound lies in its utility as a model substrate for a variety of significant organic reactions. Its relatively simple structure allows for clear investigation and understanding of reaction mechanisms, which can then be applied to more complex systems.

The Beckmann Rearrangement: this compound is a classic substrate for studying the Beckmann rearrangement. masterorganicchemistry.comnih.gov This reaction involves the acid-catalyzed conversion of the oxime to N-phenylacetamide (acetanilide). magritek.comunive.it The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group. masterorganicchemistry.com The study of substituted acetophenone oximes has provided detailed insights into the electronic and steric effects on the rearrangement, confirming the formation of an N-arylnitrilium ion intermediate. researchgate.net Various catalysts, including solid acids and organocatalysts like trifluoroacetic acid, have been investigated using this compound to develop milder and more efficient reaction conditions. unive.itresearchgate.nettandfonline.com

The Neber Rearrangement: this compound is also a key substrate in the Neber rearrangement, which converts a ketoxime into an α-amino ketone. wikipedia.org The reaction typically proceeds by converting the oxime to a good leaving group, such as a tosylate, followed by treatment with a base to form an azirine intermediate, which is then hydrolyzed. wikipedia.orgorgsyn.org Studies with this compound have been instrumental in understanding the reaction pathway and its competition with the Beckmann rearrangement. wikipedia.orgscribd.com

Other Synthetic Applications: Beyond these classic rearrangements, this compound serves as a precursor in various other synthetic transformations. It can be reduced to form primary amines or undergo O-alkylation to produce oxime ethers, which are valuable intermediates in medicinal chemistry and materials science. nih.govarpgweb.com Furthermore, this compound and its derivatives are used as ligands in transition-metal-catalyzed reactions, such as the Mizoroki-Heck reaction. researchgate.net The formation of this compound itself is a prime example of nucleophilic addition to a carbonyl group, a fundamental concept in organic chemistry. fiveable.me

Contemporary Research Challenges and Opportunities for this compound

Current research continues to explore new facets of this compound chemistry, addressing existing challenges and uncovering new opportunities.

Catalysis and Green Chemistry: A significant area of research focuses on developing more sustainable and efficient catalytic systems for reactions involving this compound. This includes the use of solid acid catalysts, reusable organocatalysts, and microwave-assisted synthesis to reduce reaction times and minimize waste. tandfonline.comscirp.org For instance, the use of trifluoroacetic acid as a catalyst for the Beckmann rearrangement of this compound allows for easy recovery and reuse of the catalyst and solvent. unive.it

Photochemistry and Radical Chemistry: The photochemical behavior of acetophenone oximes is an emerging area of interest. Photosensitized reactions of acetophenone oximes can lead to the formation of radical cations, providing alternative pathways for chemical transformations. cdnsciencepub.com Recent studies have shown that visible-light-mediated energy transfer can be used for the E/Z isomerization of aryl oximes, including this compound, which is a challenge with traditional methods. nih.gov This opens up possibilities for developing novel regio- and chemoselective reactions.

Bioconjugation and Materials Science: Oxime ligation, the reaction between an aminooxy compound and a ketone or aldehyde to form a stable oxime bond, is a powerful tool in bioconjugation. nih.gov While reactions with ketones like acetophenone can be sluggish at neutral pH, research into new catalysts, such as derivatives of aniline, is aimed at accelerating these reactions for biological applications. researchgate.net In materials science, oximes like this compound are being explored as components in the synthesis of new polymers and functional materials due to their ability to act as ligands and participate in polymerization reactions. ontosight.aithermofisher.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(NE)-N-(1-phenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNRZXQVBKRYKN-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060627, DTXSID701299588 | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10341-75-0, 613-91-2 | |

| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10341-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-phenyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetophenone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOPHENONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4KMW6X8MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Acetophenone Oxime and Its Derivatives

Traditional Synthetic Pathways for Acetophenone (B1666503) Oxime Formation

The conventional synthesis of acetophenone oxime primarily involves the condensation reaction between acetophenone and hydroxylamine (B1172632). researchgate.net Typically, this reaction is carried out by refluxing acetophenone with hydroxylamine hydrochloride in the presence of a base. arpgweb.com

Optimized Reaction Conditions and Parameters

The efficiency of this compound synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

One common method involves reacting acetophenone with hydroxylamine hydrochloride in ethanol (B145695), with refluxing temperatures between 60-80°C for a duration of 12 to 24 hours. The stoichiometric ratio of acetophenone to hydroxylamine hydrochloride is also a critical factor, with a 1:1.2 ratio often being employed for optimal oxime formation. Another approach utilizes potassium hydroxide (B78521) as the base and refluxes the reactants to facilitate the formation of the oxime. arpgweb.com The use of sodium acetate (B1210297) as a base is also reported. unive.it

Optimization studies have explored various reaction systems. For instance, using a combination of hydroxylamine hydrochloride (2 mmol) and oxalic acid (2 mmol) in acetonitrile (B52724) (3 ml) has been shown to be effective for the oximation of acetophenone, resulting in a 95% yield after 90 minutes. orientjchem.org In another study, the use of hydroxylamine hydrochloride (1.5 mmol) and barium chloride (1 mmol) in refluxing ethanol led to a 93% yield of this compound in 65 minutes. orientjchem.org

| Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acetophenone, Hydroxylamine Hydrochloride, Potassium Hydroxide | Not specified | Reflux | Moderate to good | arpgweb.com |

| Acetophenone, Hydroxylamine Hydrochloride (1.2 mmol) | Ethanol | Reflux, 60-80°C, 12-24h | Not specified | |

| Acetophenone, Hydroxylamine Hydrochloride (2 mmol), Oxalic Acid (2 mmol) | Acetonitrile (3 ml) | Not specified, 90 min | 95% | orientjchem.org |

| Acetophenone (1 mmol), Hydroxylamine Hydrochloride (1.5 mmol), Barium Chloride (1 mmol) | Ethanol (3 ml) | Reflux, 65 min | 93% | orientjchem.org |

Catalytic Systems for Enhanced Synthesis Yields

Various catalytic systems have been developed to improve the yield and efficiency of this compound synthesis. These catalysts often facilitate the reaction under milder conditions and in shorter timeframes.

An L-amino acid functionalized ionic liquid has been demonstrated as an effective catalyst for the conversion of carbonyl compounds to their corresponding oximes. researchgate.net While specific yield data for this compound was not detailed, the system showed quantitative conversion for aryl carbonyl compounds in general. researchgate.net

Another approach involves the use of trifluoroacetic acid (TFA) as a catalyst. In the presence of three equivalents of TFA, the oximation of various ketones, including by extension acetophenone, can be achieved at room temperature within one hour, leading to quantitative conversion. researchgate.net

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly methods for chemical synthesis. These "green" approaches for this compound production focus on minimizing waste, reducing the use of hazardous solvents, and improving energy efficiency.

Solvent-Free Methodologies for this compound

Solvent-free synthesis is a key aspect of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. Several solvent-free methods for the preparation of this compound have been reported.

One such method involves grinding a mixture of acetophenone, hydroxylamine hydrochloride, and bismuth(III) oxide (Bi2O3) in a mortar and pestle at room temperature. nih.gov This mechanochemical approach provides the pure oxime in high yields (60-98%) and minimizes waste. nih.gov In a similar solventless protocol, zinc oxide (ZnO) has been used as a catalyst at 80°C. nih.gov For aromatic ketones like acetophenone, the addition of silica (B1680970) gel as a catalyst was found to be necessary when grinding with hydroxylamine hydrochloride and sodium hydroxide. researchgate.net This method yielded this compound as a white solid in 85% yield. researchgate.net

A recoverable nanocatalyst system, SiO2@FeSO4, has also been employed for the solvent-free oximation of acetophenone. nanochemres.orgnanochemres.org The reaction, conducted by grinding acetophenone with the nanocatalyst and hydroxylamine hydrochloride, followed by heating in an oil bath at 70-80°C for 10 minutes, resulted in a 90% yield of this compound. nanochemres.orgnanochemres.org This catalyst can be recovered and reused up to four times without significant loss of activity. nanochemres.orgnanochemres.org

Ultrasound irradiation has also been explored as a green technique. Sonication of a mixture of acetophenone and hydroxylamine hydrochloride in water or a water-ethanol mixture at approximately 60°C can produce this compound. ajol.info

| Method | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Grinding | Bi2O3 | 60-98% | nih.gov |

| Grinding | ZnO, 80°C | Not specified | nih.gov |

| Grinding | Sodium Hydroxide, Silica Gel | 85% | researchgate.net |

| Grinding and Heating | SiO2@FeSO4 nanocatalyst, 70-80°C, 10 min | 90% | nanochemres.orgnanochemres.org |

| Ultrasound Irradiation | Water or water-ethanol, ~60°C | Good to excellent | ajol.info |

Mechanochemical Synthesis and Solid-State Reactions of this compound

Mechanochemical synthesis, which involves initiating reactions through mechanical force (e.g., grinding or milling), offers a solvent-free and often more efficient alternative to traditional solution-based methods. beilstein-journals.orgnih.gov The synthesis of this compound has been successfully demonstrated using these techniques.

As mentioned previously, grinding acetophenone with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide or zinc oxide in a mortar and pestle leads to the formation of the oxime. nih.gov The use of silica gel as a catalyst was found to be effective for aromatic ketones in a solid-state reaction with sodium hydroxide. researchgate.net

Furthermore, the mechanochemical approach has been validated on a gram scale for this compound, indicating its potential for industrial applications. acs.orgscispace.com For instance, milling this compound (1.0 mmol) with p-toluenesulfonyl chloride (p-TsCl, 1.1 mmol) in a zirconia milling jar has been investigated, although this was primarily in the context of the Beckmann rearrangement rather than direct synthesis. acs.orgscispace.com

Advanced Derivatization Strategies for this compound

This compound is a versatile precursor for the synthesis of a wide range of other organic molecules. Advanced derivatization strategies focus on the functionalization of the oxime to create more complex and potentially useful compounds.

One important reaction of this compound is the Beckmann rearrangement, which converts the oxime into an amide. researchgate.net This rearrangement can be catalyzed by solid acids like zeolites. researchgate.net The reaction of this compound with trifluoroacetic anhydride (B1165640) at 353 K rapidly produces acetanilide (B955). unive.it

This compound and its derivatives can also undergo C-H activation and functionalization. For example, rhodium(III)-catalyzed annulation of acetophenone O-acetyl oximes with allenoates can produce isoquinolines in good to excellent yields. acs.org Another strategy involves the palladium-catalyzed dehydrogenative C-H/C-H arylation between an oxime and an arene moiety to form biaryls. beilstein-journals.orgnih.gov

Furthermore, acetophenone oximes can be used in the synthesis of heterocyclic compounds. A method has been developed for the synthesis of fused thieno[3,2-d]thiazoles by reacting this compound acetates with arylacetic acids and elemental sulfur, promoted by lithium carbonate. rsc.org

N-Functionalization of this compound: Synthesis and Selectivity

The functionalization of the nitrogen atom in this compound often involves its transformation into a nitrone, a versatile intermediate in organic synthesis. For instance, o-allyloxy- and o-crotyloxy-acetophenone oximes can be converted into nitrones, which then undergo intramolecular 1,3-dipolar cycloadditions. researchgate.net These reactions can be performed under microwave irradiation without a solvent or by refluxing in toluene (B28343), leading to novel cycloadducts in a regio- and stereoselective manner. researchgate.net Microwave-assisted reactions are noted for being cleaner, faster, and providing higher yields. researchgate.net

In one study, the reaction of o-alkenylmethoxy-acetophenones with N-methylhydroxylamine under solvent-free microwave irradiation generated N-methylnitrones in situ. These intermediates underwent completely regio- and stereoselective intramolecular 1,3-dipolar cycloadditions, yielding adducts in higher yields and shorter reaction times compared to thermal methods. researchgate.net However, not all derivatives follow this path; o-cinnamyloxy-acetophenone-oxime, for example, undergoes intramolecular N-alkylation to produce a nitrone without subsequent cycloaddition under similar conditions. researchgate.net

Another approach to N-functionalization involves the use of the oxime group as a directing group for C-H activation, which implies a transient interaction or bonding with the nitrogen atom during the catalytic cycle. For example, palladium-catalyzed ortho-C-H arylation of this compound ethers has been achieved using aryl pinacol (B44631) boronic esters, demonstrating the directing capability of the oximyl group. acs.org

Furthermore, azetidine (B1206935) nitrones can be synthesized from O-propargylic oximes through a copper(I)-catalyzed skeletal rearrangement. acs.org In the case of acetophenone-derived O-propargylic oxime, the reaction did not yield the expected azetidine nitrone but instead produced an exomethylene oxazoline, highlighting the influence of the oxime substituent on the reaction outcome. acs.org

Table 1: Selected Examples of N-Functionalization of this compound Derivatives

| Starting Material | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| o-Allyloxy-acetophenone oxime | Microwave (solvent-free) or Toluene (reflux) | Isoxazolidine (B1194047) (via nitrone) | High | researchgate.net |

| o-Crotyloxy-acetophenone oxime | Microwave (solvent-free) or Toluene (reflux) | Isoxazolidine (via nitrone) | High | researchgate.net |

| o-Cinnamyloxy-acetophenone oxime | Microwave (solvent-free) or Toluene (reflux) | Nitrone (via N-alkylation) | - | researchgate.net |

| Acetophenone-derived O-propargylic oxime | CuBr, 2-aminopyridine, 1,4-dioxane, 120 °C | Exomethylene oxazoline | 71% | acs.org |

O-Functionalization of this compound: Ether and Ester Formation

The hydroxyl group of this compound provides a direct site for functionalization, most commonly through the formation of ethers and esters.

Ether Formation: A convenient one-pot synthesis allows for the direct conversion of acetophenone into its O-alkyl oxime ethers. tandfonline.compolyu.edu.hk This method involves reacting acetophenone with hydroxylamine hydrochloride, an alkyl halide, and an excess of potassium hydroxide in aqueous dimethyl sulfoxide (B87167) (DMSO). tandfonline.compolyu.edu.hk The reaction is typically rapid (5-70 minutes) and high-yielding (70-96%). polyu.edu.hk The reactivity of the alkyl halide follows the order: methyl iodide > primary bromides > secondary bromides. tandfonline.com This procedure has been successfully used to synthesize a variety of O-alkyloximes, including those with ethyl, butyl, and benzyl (B1604629) groups. polyu.edu.hk

Table 2: One-Pot Synthesis of this compound Ethers

| Alkyl Halide (RX) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Methyl Iodide | 5 | 87 | polyu.edu.hk |

| Ethyl Bromide | 10 | 72 | polyu.edu.hk |

| Butyl Bromide | 30 | 82 | polyu.edu.hk |

| Benzyl Chloride | 15 | 83 | polyu.edu.hk |

Conditions: this compound, RX, KOH, aqueous DMSO, Room Temperature. polyu.edu.hk

Ester Formation: Oxime esters of acetophenone and its derivatives can be synthesized through esterification with acid chlorides. arpgweb.comresearchgate.netarpgweb.com For example, bridged terphthaloyl this compound esters have been prepared by reacting two equivalents of an this compound derivative with one equivalent of terphthaloyl chloride. arpgweb.comarpgweb.com The reaction is typically carried out under mild basic conditions, using a base like triethylamine (B128534) in a solvent such as chloroform (B151607) at low temperatures (0-5 °C) followed by stirring at room temperature. arpgweb.com This method has been used to synthesize a range of symmetrical and unsymmetrical bridged terphthaloyl oxime esters in moderate to high yields (50-95%). researchgate.net

Synthesis of Spirocyclic and Fused-Ring Systems from this compound

This compound and its derivatives are valuable precursors for constructing more complex molecular architectures, including spirocyclic and fused-ring systems.

One notable example is the synthesis of fused thieno[3,2-d]thiazoles. This transformation involves a coupling reaction of acetophenone ketoxime acetates with arylacetic acids and elemental sulfur. The reaction is promoted by a lithium carbonate base in DMSO at 120 °C. This method is tolerant of various functional groups on the acetophenone ring, such as chloro, bromo, and fluoro groups, and provides high yields and excellent regioselectivity. repec.org

Another approach involves intramolecular cycloadditions. The oximes of o-alkenylmethoxy-acetophenones can be transformed into nitrones that subsequently undergo intramolecular 1,3-dipolar cycloadditions to create fused isoxazolidine ring systems. researchgate.net These reactions can be induced either thermally by refluxing in toluene or more efficiently through microwave irradiation, which offers shorter reaction times and higher yields. researchgate.net

Furthermore, the rearrangement of acetophenone-derived O-vinyl oxime ethers can lead to the formation of substituted pyrroles, which are five-membered heterocyclic fused systems. Depending on the reaction conditions, a tandfonline.comtandfonline.com-rearrangement can yield 2,3,4-trisubstituted pyrroles, while a tandfonline.comCurrent time information in Bangalore, IN.-rearrangement can produce 2,3,5-trisubstituted pyrroles. uic.edu

Asymmetric and Stereoselective Synthesis of Chiral this compound Derivatives

The development of methods for the asymmetric synthesis of chiral compounds derived from this compound is crucial for applications in pharmaceuticals and materials science. A primary strategy involves the asymmetric reduction of chiral this compound ethers to produce optically active primary amines. oup.comnih.gov

In one approach, chiral oxime ethers are first synthesized by reacting the sodium salt of this compound with chiral halides or tosylates derived from natural sources like β-pinene or α-amino acids. oup.com Subsequent reduction of these chiral oxime ethers with reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) yields optically active primary amines. oup.com

The enantioselectivity of these reductions can be significantly enhanced by using chiral catalysts. A highly efficient catalytic process employs spiroborate esters derived from non-racemic 1,2-amino alcohols. nih.govnih.gov For instance, using just 10 mol% of a catalyst derived from (S)-diphenylvalinol for the borane-mediated reduction of acetophenone O-benzyl oxime can result in complete conversion to the corresponding primary amine with enantiomeric excesses (ee) up to 99%. nih.gov The isomeric purity of the starting oxime ether is a critical factor, with pure (E)- or (Z)-isomers leading to higher enantiopurity in the final amine product. nih.gov

The reduction of this compound O-alkyl ethers using a polymeric chiral reagent, prepared from a polymer-supported amino alcohol and borane, has also been shown to produce optically active amines. The addition of a Lewis acid can activate the substrate and improve the asymmetric induction.

Table 3: Asymmetric Reduction of Acetophenone O-Benzyl Oxime

| Catalyst (mol%) | Reducing Agent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Spiroborate ester from (S)-diphenylvalinol (10%) | Borane | (S)-1-Phenylethanamine | up to 99% | nih.gov |

| (S)-Diphenylvalinol oxazaborolidine (10%) | Borane | (S)-1-Phenylethanamine | 52% | nih.gov |

| Monomeric reagent from (S)-(-)-2-amino-3-(p-hydroxy)phenyl-1,1-diphenylpropan-1-ol and borane | Borane | (S)-1-Phenylethylamine | 94% |

Reactivity and Reaction Mechanisms of Acetophenone Oxime

The Beckmann Rearrangement of Acetophenone (B1666503) Oxime

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. For acetophenone oxime, this rearrangement yields N-phenylacetamide, commonly known as acetanilide (B955), an important chemical intermediate. unive.it The reaction is typically promoted by acidic catalysts and involves the migration of the group positioned anti to the oxime's hydroxyl group.

The mechanism of the acid-catalyzed Beckmann rearrangement has been the subject of detailed kinetic studies. In strong acids like sulfuric acid, the reaction proceeds through several key steps. rsc.org

Protonation/Activation : The reaction is initiated by the activation of the oxime's hydroxyl group. In acids like concentrated sulfuric acid, the reactive species is believed to be the oxime O-sulfonic acid. rsc.org With other acids, such as trifluoroacetic acid (TFA), the process may involve the formation of a reactive trifluoroacetylated intermediate. unive.itunive.it This initial step converts the hydroxyl group into a good leaving group (e.g., H₂O or a sulfonate anion). masterorganicchemistry.com

Migration : The pivotal step involves a 1,2-shift where the group anti-periplanar to the leaving group migrates from the carbon to the nitrogen atom. This migration occurs concurrently with the departure of the leaving group. masterorganicchemistry.com In the case of this compound, the phenyl group is anti to the hydroxyl group and is the one that migrates. This rearrangement leads to the formation of an N-arylnitrilium ion as an intermediate. rsc.org

Hydrolysis : The nitrilium ion is subsequently attacked by a water molecule.

Tautomerization : The resulting intermediate undergoes tautomerization to yield the final, stable amide product, acetanilide. masterorganicchemistry.com

Kinetic studies performed over an acidity range of 70–98% sulfuric acid have supported this mechanism, highlighting the role of the N-arylnitrilium ion. rsc.org Isotopic labeling experiments have further demonstrated that the migration of the oxygen function is an intermolecular process. rsc.org

While traditional Brønsted and Lewis acids are effective, research has focused on developing more environmentally benign and efficient catalytic systems for the Beckmann rearrangement of this compound. These alternative catalysts often operate under milder conditions and can offer improved selectivity.

A variety of solid acids and other catalytic systems have been successfully employed, as detailed in the table below. The choice of catalyst and solvent can significantly influence the reaction's outcome, sometimes leading to fragmentation or deoximation as competing reactions. tandfonline.com For instance, when using 'silferc' as a catalyst, carrying out the reaction in boiling 1,2-dichloroethane (B1671644) (EDC) favors rearrangement, whereas boiling toluene (B28343) promotes fragmentation back to the ketone. tandfonline.com

| Catalytic System | Description | Key Findings | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Used as an organo-catalyst, often in neat conditions or with a solvent like acetonitrile (B52724). | Achieves high conversion and selectivity to acetanilide. The reaction proceeds via a trifluoroacetylated amide intermediate which acts as the effective catalyst. | unive.itunive.it |

| 'Silferc' (FeCl₃ on Silica (B1680970) Gel) | A solid catalyst prepared by co-grinding anhydrous ferric chloride with silica gel. | Effectively catalyzes the rearrangement. Solvent choice is critical; EDC promotes rearrangement while toluene favors fragmentation. | tandfonline.comresearchgate.net |

| Montmorillonite K10-FeCl₃ | An acidic clay impregnated with ferric chloride. | Catalyzes the rearrangement, giving selectively the product of anti-migration. | researchgate.net |

| Beta Zeolites | Studied for the liquid-phase rearrangement at 130°C. | Effective for the rearrangement of various oximes, including this compound. | researchgate.net |

| Anhydrous AlCl₃ | Used in the absence of a solvent. | Provides a facile and efficient procedure for the rearrangement. | researchgate.net |

The Beckmann rearrangement is known for its high degree of stereospecificity. The group that migrates is always the one that is in the anti position relative to the hydroxyl group on the oxime's C=N double bond. This compound exists predominantly as the (E)-isomer, where the phenyl group is anti to the hydroxyl group. Consequently, the rearrangement almost exclusively yields N-phenylacetamide (acetanilide), with the phenyl group migrating to the nitrogen atom. The alternative product, which would result from methyl group migration, is generally not observed.

Studies on substituted acetophenone oximes have shown that the electronic nature of the substituents on the phenyl ring can influence the reaction rate. Electron-releasing groups (e.g., -CH₃, -OCH₃) on the phenyl ring increase the nucleophilicity and migratory aptitude of the aryl group, thereby increasing the extent of rearrangement compared to competing side reactions like deoximation. tandfonline.com

Alternative Catalytic Systems for Beckmann Rearrangement of this compound

Reduction Reactions of this compound

The reduction of this compound is a valuable method for synthesizing primary amines, specifically α-phenylethylamine. This transformation involves the reduction of the C=N double bond and the cleavage of the N-O bond. Various reducing agents and catalytic systems have been developed to achieve this conversion efficiently and selectively.

Catalytic hydrogenation is a common method for the reduction of oximes. This process typically involves hydrogen gas or a hydrogen source in the presence of a metal catalyst. For this compound, catalytic reduction using reduced copper and hydrogen at 200°C has been shown to produce α-phenylethylamine. kyoto-u.ac.jp However, this method can also lead to side products, including the secondary amine (α,α-di-phenyl ethyl amine), as well as benzonitrile (B105546) and benzoic acid, indicating that the reaction pathway can be complex and may involve fragmentation or rearrangement under these conditions. kyoto-u.ac.jp

The conversion of this compound to α-phenylethylamine is fundamentally a reductive process that cleaves the N-O bond and saturates the C=N bond. Several modern reagent systems have been developed for this purpose, offering mild conditions, high yields, and rapid reaction times. These methods provide a practical alternative to high-pressure catalytic hydrogenation.

A notable example is the use of sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst. One highly efficient protocol employs a NaBH₄/ZrCl₄/Al₂O₃ system under solvent-free conditions at room temperature. scispace.com This method can reduce this compound to α-phenylethylamine in 95% yield within just two minutes. scispace.com Another effective system uses NaBH₄ with nano-copper particles supported on charcoal in ethanol (B145695), which also affords the corresponding amine in high yield. shirazu.ac.ir These methods highlight the development of convenient and powerful protocols for the reductive cleavage of the oxime group to form primary amines.

| Reducing System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄/ZrCl₄/Al₂O₃ | Solvent-free, room temperature, 2 min | α-Phenylethylamine | 95% | scispace.com |

| NaBH₄/Nano Cu/Charcoal | Ethanol, reflux | α-Phenylethylamine | High | shirazu.ac.ir |

| Reduced Copper / H₂ | 200°C | α-Phenylethylamine and side products | Not specified | kyoto-u.ac.jp |

Hydrolysis and Cleavage Reactions of this compound

The conversion of this compound back to its parent ketone, acetophenone, is a fundamental reaction in organic synthesis, often used in protection-deprotection strategies. This transformation can be achieved through hydrolysis under acidic or basic conditions, or via oxidative cleavage of the C=N bond.

Acid-Mediated Hydrolysis: The hydrolysis of this compound is frequently carried out in acidic aqueous solutions. rsc.orgrsc.org The generally accepted mechanism involves the initial protonation of the oxime's nitrogen atom. This enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by a water molecule. The resulting tetrahedral intermediate then undergoes a series of proton transfers and elimination of hydroxylamine (B1172632) to yield the parent ketone, acetophenone. rsc.orgrsc.org

Studies on the kinetics of this reaction in moderately concentrated aqueous acids have suggested that the rate-determining step in highly acidic media is the general base-catalyzed elimination of hydroxylamine from the cationic tetrahedral intermediate. rsc.orgrsc.orgrsc.org However, under strongly acidic conditions, the Beckmann rearrangement can occur as a competing reaction, leading to the formation of acetanilide. rsc.orgwikidoc.org The choice of acid and reaction conditions is therefore crucial to favor hydrolysis over rearrangement. For instance, using sulfuric acid can lead to a mixture of hydrolysis and rearrangement products, while other systems are designed to minimize the amide byproduct.

Base-Mediated Hydrolysis: While acid-catalyzed hydrolysis is more common, cleavage of the oxime can also be performed under basic conditions. This pathway is generally less efficient for oximes compared to imines because the hydroxyl group makes the C=N bond more stable and less susceptible to nucleophilic attack. Consequently, harsh conditions, such as the use of strong bases and elevated temperatures, are often required.

Oxidative cleavage, or oxidative deoximation, provides an alternative to hydrolysis for regenerating the carbonyl group from this compound. This approach avoids the often harsh conditions of acid hydrolysis and can be highly efficient. A wide array of oxidizing agents has been successfully employed for this transformation.

The reaction involves the oxidation of the C=N double bond, leading to the formation of acetophenone. Various reagents have been developed for this purpose, each with its own advantages in terms of mildness, selectivity, and yield. Some methods are notable for their chemoselectivity, allowing for the deoximation of oximes without affecting other sensitive functional groups like alcohols or carbon-carbon double bonds. asianpubs.org

Recent research has explored environmentally benign and efficient methods. For example, photoexcited nitroarenes have been used to cleave oximes, including this compound derivatives, under mild conditions. nih.govresearchgate.net Another approach utilizes gaseous nitrogen dioxide in a solvent-free system, which quantitatively converts this compound to acetophenone with short reaction times and no over-oxidation byproducts. sciforum.net The use of reagents like N-iodosuccinimide under microwave irradiation also provides a rapid and selective method for this cleavage, yielding acetophenone in high percentages. asianpubs.org

The following table summarizes various reagents and conditions used for the oxidative cleavage of this compound.

| Reagent/System | Solvent | Conditions | Yield (%) | Reference |

| SnCl₂/TiCl₃ | THF/Water | Room Temp. | 95 | nih.gov |

| N-Iodosuccinimide | Acetone/Water | Microwave | 91 | asianpubs.org |

| CuCl/Kieselguhr, O₂ | Dichloromethane | Reflux | 97 | tandfonline.com |

| Gaseous NO₂ | Solvent-free | Room Temp. | Quantitative | sciforum.net |

| Photoexcited Nitroarene | Acetonitrile/Water | 390 nm, 48h | ~85 (by NMR) | researchgate.net |

Acid-Mediated and Base-Mediated Hydrolysis Pathways

Cycloaddition and Condensation Reactions Involving this compound

The C=N bond and adjacent functional groups in this compound and its derivatives enable their participation in cycloaddition and condensation reactions, which are powerful tools for constructing complex cyclic and acyclic structures.

While this compound itself is not a 1,3-dipole, its derivatives can be readily converted into species that undergo 1,3-dipolar cycloadditions. This reaction is a cornerstone in the synthesis of five-membered heterocycles. rasayanjournal.co.in

A common strategy involves the in situ generation of a nitrone from an oxime derivative. For instance, o-alkenyl-substituted acetophenone oximes can be transformed into nitrones, which then undergo intramolecular 1,3-dipolar cycloaddition to form complex fused isoxazolidine (B1194047) ring systems. researchgate.netresearchgate.net These reactions can be promoted thermally or by microwave irradiation, with the latter often providing cleaner reactions, shorter times, and higher yields. researchgate.netresearchgate.net

Another key application is the conversion of aldoximes or ketoximes to nitrile oxides, which are classic 1,3-dipoles. These nitrile oxides, generated in situ by oxidation of the oxime, react with dipolarophiles like alkenes or alkynes to produce isoxazolines and isoxazoles, respectively. rsc.org This method is widely used for creating these important heterocyclic scaffolds from various oxime precursors. rsc.orgresearchgate.net

This compound can participate in condensation reactions with various carbonyl compounds. These reactions can involve either the oxime's N-OH group or the activated methyl group of the acetophenone backbone. For example, 2-hydroxyacetophenone (B1195853) oxime has been shown to condense with aldehydes to form chalcone (B49325) oximes. asianpubs.org

More complex, multi-component reactions have also been developed. A notable example is the copper-catalyzed condensation of this compound acetate (B1210297) with α,β-unsaturated aldehydes to form substituted pyridines. orgsyn.org This reaction is believed to proceed through the formation of a copper(II) enamide species, which then participates in a cascade of reactions to build the pyridine (B92270) ring. orgsyn.org Additionally, a solvent-free method involves heating a mixture of an this compound, an aldehyde, and malononitrile (B47326) to synthesize 2-amino-4,6-diarylpyridine-3-carbonitriles. researchgate.net These condensation strategies highlight the utility of this compound as a building block for more complex molecular architectures.

1,3-Dipolar Cycloadditions of this compound Derivatives

Metal Coordination Chemistry of this compound

This compound is an effective ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. cymitquimica.comthermofisher.com The oxime group (-C=N-OH) typically acts as a bidentate or monodentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms. This chelating ability allows for the formation of stable, often planar, metal complexes. africanjournalofbiomedicalresearch.comresearchgate.net

Research has demonstrated the synthesis and characterization of this compound complexes with numerous first-row transition metals, including copper(II), nickel(II), cobalt(II), and iron(II). xavier.eduxavier.edu These complexes exhibit diverse geometries and electronic properties. For instance, ligands based on oxime functional groups are noted for their capacity to stabilize unusually high oxidation states in metals, such as Ni(III) and Cu(III). xavier.eduxavier.edu

The coordination environment can be further modified by using derivatives of this compound or by creating mixed-ligand systems. For example, complexes have been synthesized using O-hydroxythis compound and an amino acid, resulting in octahedral structures with promising biological activity. wisdomlib.org The study of these metal complexes is an active area of research, driven by their potential applications in catalysis, materials science, and bioinorganic chemistry. cymitquimica.comresearchgate.net

The table below provides examples of characterized metal complexes involving this compound or its derivatives as ligands.

| Metal Ion | Co-ligand(s) | Proposed Geometry | Reference |

| Mn(II) | Anthranilic acid | Octahedral | wisdomlib.org |

| Co(II) | Anthranilic acid | Octahedral | wisdomlib.org |

| Ni(II) | Anthranilic acid | Octahedral | wisdomlib.org |

| Cu(II) | None | N/A | xavier.eduxavier.edu |

| Co(II) | None | N/A | xavier.eduxavier.edu |

| Ni(II) | None | N/A | xavier.eduxavier.edu |

| Pd(II) | None (Orthometallated) | Square Planar | acs.org |

Ligand Properties of this compound in Transition Metal Complexes

This compound (C₈H₉NO) functions as a highly effective ligand, readily forming coordination complexes with transition metals. smolecule.comcymitquimica.com This is primarily attributed to the presence of both nitrogen and oxygen donor atoms within its oxime functional group (-C=N-OH). africanjournalofbiomedicalresearch.com These atoms can coordinate to a metal center, leading to the formation of stable chelate rings.

The coordination behavior of this compound can vary depending on the specific metal ion and reaction conditions. It can act as a neutral ligand or, upon deprotonation of the oxime's hydroxyl group, as a monoanionic ligand. This flexibility allows for the formation of a diverse range of metal complexes with different geometries and electronic properties. For instance, in some complexes, the nitrogen atom of the oximino group is the primary coordination site. researchgate.net In others, particularly with substituted acetophenone oximes, both the phenolic oxygen (if present) and the nitrogen atom of the C=N-OH group participate in bonding, acting as a bidentate ligand. researchgate.netjapsonline.com

The steric and electronic properties of the this compound ligand, such as steric hindrance and electronic character, can significantly influence the reactivity and selectivity of the resulting metal complex catalysts. smolecule.com Furthermore, ligands containing oxime functional groups are known for their capacity to stabilize unusually high oxidation states in transition metals, such as nickel(III) and copper(III). xavier.edu

Infrared (IR) spectroscopy is a key technique for characterizing the coordination of this compound to a metal ion. A shift in the C=N stretching frequency to a lower wavenumber in the metal chelate compared to the free ligand indicates coordination of the nitrogen atom from the N-OH group. orientjchem.org Similarly, the disappearance of the ν(OH) band of the chelated hydroxyl group confirms its deprotonation and subsequent coordination of the oxygen to the metal. orientjchem.org

Mixed ligand complexes have also been synthesized, where this compound is paired with another ligand, such as salicylaldehyde (B1680747) semicarbazone or anthranilic acid. derpharmachemica.comamazonaws.com In these cases, this compound typically acts as a bidentate ligand, coordinating through its nitrogen and oxygen atoms. derpharmachemica.comamazonaws.com

Synthesis and Structural Characterization of this compound Metal Chelates

The synthesis of metal chelates of this compound and its derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with refluxing. amazonaws.com The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their stoichiometry and structure.

Elemental analysis is crucial for establishing the metal-to-ligand ratio in the complexes. researchgate.nettubitak.gov.tr For many this compound complexes, a 1:2 metal-to-ligand stoichiometry is observed. researchgate.nettubitak.gov.tr

Spectroscopic methods provide detailed insights into the coordination environment of the metal ion.

Infrared (IR) Spectroscopy: As mentioned previously, shifts in the C=N and N-O stretching frequencies, along with the disappearance of the OH band, confirm the coordination of the oxime group to the metal ion. orientjchem.org The appearance of new bands in the far-IR region can be attributed to M-N and M-O vibrations. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to observe changes upon complexation. For example, the absence of the =N-OH proton signal in the ¹H NMR spectrum of the complex indicates its replacement by the metal ion. africanjournalofbiomedicalresearch.com

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the geometry of the metal center. For instance, square planar, tetrahedral, or octahedral geometries can be proposed based on the observed d-d transitions. researchgate.netderpharmachemica.com

Magnetic susceptibility measurements are also employed to determine the magnetic properties of the complexes, which can further support the proposed geometry. tubitak.gov.tr For instance, some Co(II), Ni(II), and Cu(II) complexes of a Schiff base derived from p-aminoacetophenoneoxime were found to be paramagnetic, consistent with their respective geometries. tubitak.gov.tr

Table 1: Examples of this compound Metal Complexes and their Characterized Geometries

| Metal Ion | Ligand System | Proposed/Determined Geometry | Reference(s) |

| Cu(II), Ni(II), Pd(II) | 2-hydroxy-3,5-dimethyl this compound | Square Planar | researchgate.net |

| Co(II) | 2-hydroxy-3,5-dimethyl this compound | Tetrahedral | researchgate.net |

| Co(II), Ni(II), Cu(II) | Mixed ligand with salicylaldehyde semicarbazone | Octahedral | derpharmachemica.com |

| Pd(II) | This compound and 1,3-Bis(diphenylphosphino)propane | Slightly distorted square-planar | researchgate.net |

| Co(II), Ni(II), Cu(II), Zn(II) | 5-hydroxysalicyliden-p-aminoacetophenoneoxime | Tetrahedral (Zn), Paramagnetic (Co, Ni, Cu) | tubitak.gov.tr |

| Cu(II), Ni(II), Co(II), Mn(II), VO(II) | 2-Hydroxy-4-Methoxy this compound | Various geometries based on spectral data | orientjchem.org |

Catalytic Activity of Metal Complexes of this compound in Organic Transformations

Metal complexes derived from this compound have emerged as effective catalysts in a variety of organic reactions. smolecule.comcymitquimica.com The catalytic activity is often attributed to the ability of the ligand to stabilize the metal center and influence its reactivity.

Palladium complexes of this compound, known as oxime-derived palladacycles, have shown excellent catalytic activity in carbon-carbon bond-forming reactions. core.ac.uk These reactions include:

Suzuki-Miyaura cross-coupling researchgate.netcore.ac.uk

Mizoroki-Heck reaction core.ac.uk

Sonogashira coupling researchgate.net

These palladacycles are often stable, easy to prepare, and can catalyze reactions with a range of substrates, including aryl iodides, bromides, and chlorides. core.ac.uk For example, a palladium(II) complex containing this compound and a diphosphine ligand demonstrated good to excellent yields in Suzuki cross-coupling reactions with low catalyst loading and short reaction times. researchgate.net

Rhodium(III)-catalyzed reactions involving acetophenone oximes have also been developed for the synthesis of nitrogen-containing heterocycles. acs.orgresearchgate.net These reactions often proceed through C-H activation and annulation pathways. For instance, the rhodium(III)-catalyzed annulation of acetophenone O-acetyl oximes with allenoates provides a route to isoquinolines. acs.org

Furthermore, this compound complexes have been investigated for their potential in other catalytic applications, such as hydroformylation and epoxidation. smolecule.com The specific properties of the this compound ligand can be tuned to influence the activity and selectivity of the catalyst in these transformations. smolecule.com

Table 2: Catalytic Applications of this compound Metal Complexes

| Metal | Reaction Type | Substrates | Key Findings | Reference(s) |

| Palladium | Suzuki-Miyaura Cross-Coupling | Aryl halides and phenylboronic acid | Good to excellent yields, low catalyst loading | researchgate.netcore.ac.uk |

| Palladium | Mizoroki-Heck Reaction | Aryl halides and alkenes | Efficient catalysis | core.ac.uk |

| Palladium | Sonogashira Coupling | Aryl halides and terminal alkynes | Good catalytic activity | researchgate.net |

| Rhodium(III) | Annulation/Cyclization | Acetophenone O-acetyl oximes and allenoates | Synthesis of isoquinolines | acs.org |

| Rhodium(III) | Annulation/Cyclization | This compound ethers and 3-acetoxy-1,4-enynes | Synthesis of various heterocycles | researchgate.net |

Advanced Spectroscopic and Analytical Investigations of Acetophenone Oxime

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis of Acetophenone (B1666503) Oxime

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational landscape of acetophenone oxime. These methods probe the vibrational modes of the molecule, which are sensitive to its three-dimensional structure.

In studies of this compound and its derivatives, the hydroxyl (O-H) and imine (C=N) stretching vibrations are of particular interest. The O-H stretching band is typically observed in the IR spectrum and can indicate the presence of hydrogen bonding. For instance, in its unassociated form, the O-H group absorbs in the 3580–3670 cm⁻¹ region. tandfonline.com However, the presence of intermolecular hydrogen bonding causes a redshift, with the band appearing at lower frequencies, typically between 3130–3300 cm⁻¹. tandfonline.com In one study, the O-H stretching band for this compound was identified at 3212 cm⁻¹ in the IR spectrum, confirming the presence of such interactions. misuratau.edu.ly Similarly, for a derivative, 2-hydroxy-2-phenyl this compound, this band was found at 3236 cm⁻¹ in the IR and 3253 cm⁻¹ in the Raman spectra, attributed to strong intermolecular hydrogen bonding. tandfonline.com

The C=N imino group's stretching vibration is another key diagnostic peak. For this compound, this has been reported around 1497 cm⁻¹ to 1513 cm⁻¹. misuratau.edu.lyarpgweb.com The position of this band can be influenced by substitution on the aromatic ring. arpgweb.com

Furthermore, the carbon-hydrogen (C-H) stretching and bending vibrations of the aromatic ring and the methyl group provide additional structural information. Aromatic C-H stretching bands typically appear in the 2950–3150 cm⁻¹ range. tandfonline.com For 2-hydroxy-2-phenyl this compound, these were observed at 2809 and 2978 cm⁻¹ in the FT-IR spectrum and at 2815 and 2986 cm⁻¹ in the Raman spectrum. tandfonline.com The carbon-carbon (C-C) stretching vibrations within the aromatic ring are generally found in the 1400-1650 cm⁻¹ region. tandfonline.com

Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental data to assign vibrational modes and to predict the most stable conformations. researchgate.netuclv.cu By comparing the experimental and calculated spectra, a detailed picture of the molecule's conformational preferences and the nature of intermolecular interactions can be established.

Table 1: Key Vibrational Frequencies for this compound and a Derivative

| Vibrational Mode | This compound (cm⁻¹) | 2-hydroxy-2-phenyl this compound (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3212 (IR) misuratau.edu.ly | 3236 (IR), 3253 (Raman) tandfonline.com |

| C=N Stretch | 1497 (IR) misuratau.edu.ly | - |

| Aromatic C-H Stretch | - | 2809, 2978 (IR); 2815, 2986 (Raman) tandfonline.com |

Nuclear Magnetic Resonance (NMR) Studies for Dynamic Processes and Isomerism in this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for investigating dynamic processes and isomerism in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the differentiation of isomers and the study of their interconversion.

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. ¹H NMR spectroscopy has been successfully used to identify and quantify the ratio of these isomers in solution. misuratau.edu.lyarpgweb.com For this compound, it has been reported that it exists as a mixture of E and Z isomers, with the E-isomer being the major component, in a ratio of approximately 8:1. misuratau.edu.lyarpgweb.com

The chemical shifts of the protons, particularly the hydroxyl proton and the protons of the methyl group and aromatic ring, are distinct for each isomer. In one study using DMSO-d₆ as the solvent, the major (E)-isomer of this compound showed a hydroxyl proton signal at 11.24 ppm, aromatic protons between 7.32 and 7.65 ppm, and a methyl singlet at 2.15 ppm. misuratau.edu.ly The minor (Z)-isomer exhibited corresponding signals at 11.23 ppm, 7.49-7.94 ppm, and 2.56 ppm. misuratau.edu.ly

¹³C NMR spectroscopy further corroborates the structural assignments. For the (E)-isomer of this compound in CDCl₃, characteristic signals appear at approximately 156.2 ppm (C=N), 136.7 ppm (aromatic C), 129.4 ppm, 128.7 ppm, 126.2 ppm (aromatic CH), and 12.5 ppm (CH₃). rsc.org

Dynamic NMR (DNMR) studies can provide insights into the energy barriers for the interconversion between the E and Z isomers. Furthermore, investigations into derivatives of this compound have revealed the existence of anisotropic reorientation in solution, which can be studied by measuring spin-lattice relaxation times (T₁). indexcopernicus.com These studies help in understanding the intramolecular mobility and the influence of the solvent and temperature on the dynamic behavior of the molecule. indexcopernicus.com

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for the (E)-isomer of this compound

| Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|

| ¹H (OH) | 11.24 misuratau.edu.ly | DMSO-d₆ |

| ¹H (Aromatic) | 7.32 - 7.65 misuratau.edu.ly | DMSO-d₆ |

| ¹H (CH₃) | 2.15 misuratau.edu.ly | DMSO-d₆ |

| ¹³C (C=N) | 156.2 rsc.org | CDCl₃ |

| ¹³C (Aromatic C) | 136.7 rsc.org | CDCl₃ |

| ¹³C (Aromatic CH) | 129.4, 128.7, 126.2 rsc.org | CDCl₃ |

Mass Spectrometry Techniques for Mechanistic Studies and Reaction Monitoring of this compound Transformations

Mass spectrometry (MS) is a crucial analytical tool for the characterization of this compound and for monitoring its chemical transformations. It provides information on the molecular weight and the fragmentation pattern, which aids in structure elucidation and in understanding reaction mechanisms.

The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak [M]⁺ corresponding to its molecular weight (135.16 g/mol ). misuratau.edu.lynist.gov The fragmentation pattern provides further structural confirmation. Common fragments observed for this compound include ions at m/z 118, 106, 94, and 77, which correspond to the loss of OH, HCN, the methyl group and subsequent rearrangements, and the phenyl cation, respectively. arpgweb.com

Mass spectrometry is also instrumental in monitoring reactions involving this compound, such as the Beckmann rearrangement, where it transforms into acetanilide (B955). By analyzing the reaction mixture at different time points, the consumption of the starting material and the formation of the product and any intermediates can be tracked. researchgate.net For example, in the synthesis of this compound derivatives, MS is used to confirm the molecular weight of the final products. arpgweb.comarpgweb.com

Furthermore, advanced MS techniques like tandem mass spectrometry (MS/MS) can be employed for detailed mechanistic studies. By isolating a specific ion and inducing its fragmentation, the connectivity of the atoms within that ion can be probed. This is particularly useful for distinguishing between isomers and for elucidating complex reaction pathways. nih.gov For instance, the McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds and their derivatives, has been studied in detail for oximes using MS, providing insights into the factors that promote this rearrangement. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Technique | m/z (relative intensity) | Assignment | Reference |

|---|---|---|---|

| EI-MS | 135 (75%) | [M]⁺ | arpgweb.com |

| 118 (22%) | [M-OH]⁺ | arpgweb.com | |

| 106 (40%) | [M-HCN]⁺ | arpgweb.com | |

| 94 (42%) | [M-CH₃-HCN]⁺ | arpgweb.com |

X-ray Crystallography of this compound and its Derivatives: Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been applied to this compound and its derivatives to unambiguously determine their molecular structures and packing in the crystal lattice. researchgate.netiucr.orgmedcraveonline.com

For derivatives of this compound, X-ray diffraction studies have confirmed the presence of the oxime group and have provided detailed geometric parameters. researchgate.netiucr.orgmedcraveonline.com For example, in a derivative of this compound, the oxime groups were found to have an anti-conformation. researchgate.net The crystal structure is often stabilized by a network of intermolecular hydrogen bonds. In one case, strong intramolecular O-H···N hydrogen bonds were observed, as well as intermolecular C-H···O hydrogen bonds that link the molecules together. researchgate.net

The planarity of the different parts of the molecule and the dihedral angles between them can also be determined. For instance, in bis(this compound) O,O'-methylene ether, the two aromatic rings are oriented at a dihedral angle of 74.26(3)°. iucr.org The oxime moieties themselves were found to have E configurations. iucr.org

The data obtained from X-ray crystallography is crucial for understanding the structure-property relationships of these compounds. For example, the way molecules pack in the solid state can influence their physical properties, such as melting point and solubility, as well as their chemical reactivity.

Table 4: Selected Crystallographic Data for an this compound Derivative (bis(this compound) O,O′-methylene ether)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P 2₁/n | iucr.org |

| a (Å) | 9.875 (2) | iucr.org |

| b (Å) | 8.8409 (18) | iucr.org |

| c (Å) | 17.290 (4) | iucr.org |

| β (°) | 101.13 (3) | iucr.org |

| V (ų) | 1481.1 (6) | iucr.org |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights of this compound

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for probing the electronic structure of this compound and its derivatives. These methods provide information about the electronic transitions that can occur within the molecule upon absorption of light.

The UV-Vis spectrum of this compound in methanol (B129727) exhibits an absorption maximum at approximately 241 nm. nist.govphotochemcad.com This absorption band is attributed to π → π* electronic transitions within the conjugated system of the aromatic ring and the C=N double bond. The position and intensity of this band can be influenced by the solvent and by substitution on the aromatic ring.

For derivatives of this compound, the electronic spectra can provide insights into the effects of substituents on the electronic structure. For example, the UV-Vis spectrum of 2-hydroxy-2-phenyl this compound shows a lower cutoff wavelength of 232 nm. tandfonline.com

Fluorescence spectroscopy can provide information about the excited state of the molecule. While acetophenone itself is a well-known photosensitizer, the fluorescence properties of this compound are less extensively studied. However, for some derivatives, fluorescence has been observed. For instance, 2-hydroxy-2-phenyl this compound exhibits green fluorescence, which has been attributed to protonation between the electron-donating oxime group and the electron-withdrawing hydroxy group, enhancing the mobility of π electrons. tandfonline.com

Transient absorption spectroscopy can be used to study the properties of short-lived excited states and radical intermediates that may be formed upon photoexcitation of this compound and its derivatives. researchgate.net These studies are important for understanding the photochemical reactivity of these compounds.

Table 5: Electronic Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|

| Ethanol (B145695) | 241 | 12800 | photochemcad.com |

Computational and Theoretical Studies of Acetophenone Oxime

Quantum Chemical Calculations on Electronic Structure and Bonding in Acetophenone (B1666503) Oxime

Quantum chemical calculations have been instrumental in elucidating the electronic structure and bonding characteristics of acetophenone oxime and its derivatives. These methods provide a detailed picture of electron distribution, orbital interactions, and the nature of the chemical bonds that govern the molecule's stability and reactivity.

Semi-empirical methods, such as AM1, have been used to analyze the electronic properties of substituted acetophenone oximes. These studies reveal that the introduction of substituents onto the phenyl ring significantly alters the electronic landscape. cdnsciencepub.com Calculations of charge densities have shown that observed substituent effects are often related to the stability of the transition state rather than the ground state of the molecule. cdnsciencepub.com For instance, in the radical cations of ortho-substituted acetophenone oximes, semi-empirical calculations confirmed significant dihedral angles between the phenyl ring and the oxime moiety, influenced by the steric bulk of the substituents. cdnsciencepub.com

More advanced ab initio and Density Functional Theory (DFT) methods offer a more quantitative description. Natural Bond Orbital (NBO) analysis, performed on derivatives like 2-hydroxy-2-phenyl this compound, has been used to quantify hyperconjugative interactions and charge delocalization. tandfonline.com For example, NBO analysis revealed strong stabilization energies arising from the interaction between lone pair orbitals and antibonding orbitals, such as the n(O) → σ(C-H) interaction, which indicates intramolecular hydrogen bonding. tandfonline.com One study on 2-hydroxy-2-phenyl this compound identified a significant stabilization energy of 30.417 kJ/mol associated with the π(C=C) → π(N=O) resonance interaction. tandfonline.com

Atoms in Molecule (AIM) theory is another powerful tool applied to this compound derivatives to analyze the topology of electron density and characterize bonding interactions, particularly hydrogen bonds. tandfonline.com The theory evaluates parameters like electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points to classify the nature and strength of these interactions. tandfonline.com Studies have also explored the O−H bond dissociation enthalpies (BDEs) in various oximes, concluding through calculations that simple steric effects, rather than extensive electron delocalization into the aromatic ring, are the primary cause for the observed small differences in BDEs among different oximes. acs.org

The electronic structure is also key to understanding the molecule's geometric isomers (E and Z). Theoretical calculations using the mechanical mechanism method (MM2) have shown that the E-isomer of this compound, where the hydroxyl group is positioned opposite the phenyl group, is the major, more stable form. misuratau.edu.ly This is consistent with experimental observations.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States for this compound Chemistry

Density Functional Theory (DFT) has become an indispensable tool for mapping the intricate reaction pathways and characterizing the fleeting transition states involved in this compound chemistry. These calculations provide detailed energetic and structural information about reaction mechanisms, including the iconic Beckmann rearrangement and various annulation reactions.

The Beckmann rearrangement of this compound has been a subject of combined experimental and theoretical investigation. DFT calculations have been used to model the interaction of this compound with solid acid catalysts like zeolites. researchgate.netrsc.org These studies show that the oxime becomes N-protonated upon adsorption on the Brønsted acid sites of the zeolite. rsc.orgnih.gov The calculations help to identify the subsequent intermediates and transition states leading to the formation of isomeric amide products, such as acetanilide (B955) and N-methyl benzamide. researchgate.netnih.gov

DFT has also been employed to unravel the mechanisms of novel synthetic reactions. For instance, in the formation of polyurethanes from E-acetophenone oxime and methyl isocyanate, DFT calculations (using the B3LYP method) were crucial. pku.edu.cn They revealed that a direct concerted addition pathway has a high activation enthalpy (32.7 kcal·mol⁻¹), making it kinetically unfavorable. Instead, a more energetically favorable pathway involving the isomerization of the oxime to a nitrone tautomer was identified. This isomerization proceeds via a bimolecular mechanism between two oxime molecules with a lower activation barrier. pku.edu.cn

| Reaction Pathway | Activation Enthalpy (kcal·mol⁻¹) | Method |

|---|---|---|

| Direct Concerted Addition (Four-membered TS) | 32.7 | DFT (B3LYP/6-31+G) |

| Autocatalytic (Six-membered TS with 2 oximes) | 23.4 | DFT (B3LYP/6-31+G) |

| Autocatalytic (Eight-membered TS with 3 oximes) | 22.0 | DFT (B3LYP/6-31+G*) |

In the context of rhodium(III)-catalyzed annulations of O-pivaloyl this compound with ketenes to form isoquinolinones, DFT studies helped to elucidate the reaction mechanism. snnu.edu.cn Intrinsic Reaction Coordinate (IRC) calculations indicated a favored concerted pathway where C-N bond formation and N-O bond cleavage occur with a relatively low activation barrier of 11.8 kcal/mol. snnu.edu.cn Similarly, DFT calculations have been used to study the general mechanism of oxime formation from ketones, analyzing the energetics of reaction steps in neutral and acidic conditions and confirming the classical imine formation pathway. researchgate.net

Molecular Dynamics Simulations of this compound Interactions and Dynamics

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound and its derivatives, revealing how they interact with their environment over time. These simulations are particularly valuable for understanding intermolecular forces, solvent effects, and the conformational dynamics that are often inaccessible to static quantum chemical calculations alone.

MD simulations have been used to investigate intermolecular interactions, such as hydrogen bonding, which are crucial for the stability and function of molecular systems. researchgate.net For derivatives like cis-1-(2-hydroxy-5-methylphenyl)ethanone oxime, NMR spectroscopy combined with theoretical approaches can be used to study molecular dynamics in solution. nih.gov Such studies confirm the formation of different types of inter- and intramolecular hydrogen bonds (O-H···O, O-H···N) and allow for the determination of the activation energy of molecular dynamics. nih.gov

In the context of drug design and materials science, MD simulations are often paired with molecular docking studies. For instance, after predicting how a derivative might bind to a biological target like a protein, MD simulations can be run to assess the stability of the ligand-protein complex over time. researchgate.netconnectedpapers.com These simulations provide insights into the flexibility of the binding pocket and the ligand, and can help refine the understanding of the key interactions responsible for binding affinity.

While direct MD simulation studies focusing solely on the parent this compound are not extensively documented in the provided literature, the application of these techniques to its derivatives highlights the methodology's power. For example, in studies of related compounds, MD simulations have been used to calculate radial distribution functions to determine which atoms have the most pronounced interactions with water molecules, providing a detailed picture of solvation. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

A powerful application of computational chemistry is the prediction of spectroscopic properties, which serves as a crucial bridge between theoretical models and experimental reality. For this compound, these predictions allow for the detailed assignment of complex spectra and the validation of calculated molecular structures.

DFT calculations are widely used to predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). In a comprehensive study of 2-hydroxy-2-phenyl this compound, theoretical calculations were performed using DFT at the B3LYP/6-311++G(d,p) level. tandfonline.comresearchgate.net The calculated harmonic vibrational frequencies were scaled and compared with experimental FT-IR and FT-Raman spectra, showing a high degree of concordance. tandfonline.comresearchgate.net Potential Energy Distribution (PED) analysis was used to provide a detailed assignment of the vibrational modes. For example, the O-H stretching band, which is red-shifted due to strong intermolecular hydrogen bonding, was observed experimentally in the IR spectrum at 3236 cm⁻¹ and calculated theoretically, confirming the presence of the hydrogen bond. tandfonline.com

Theoretical ¹H and ¹³C NMR chemical shifts can also be calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.com These calculated shifts are then compared to experimental spectra. For 2-hydroxy-2-phenyl this compound, the computed chemical shift for the oxime carbon (C=N) was in good agreement with the experimental value. tandfonline.com Similarly, theoretical calculations have been used to confirm the 8:1 ratio of E/Z isomers of this compound, with the calculated structures corresponding well to the observed ¹H NMR chemical shifts for the major and minor isomers. misuratau.edu.ly

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP) |

|---|---|---|

| C14 (Oxime Carbon) | 158.96 | 158.42 |

| C17 (Hydroxy Carbon) | 75.58 | 72.54 |

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. tandfonline.comresearchgate.net The calculated λ(max) values can be compared with experimental data obtained in various solvents to understand the electronic structure and photo-excitation behavior of the molecule. researchgate.net Dipolar NMR studies on solid (E)-acetophenone oxime have also been compared with theoretical calculations to determine the carbon-nitrogen bond length (1.28 ± 0.02 Å), which was in excellent agreement with X-ray diffraction data. acs.org

In Silico Design of Novel this compound Derivatives with Tuned Reactivity